5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione
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Overview
Description
5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H23ClN4O3 and a molecular weight of 366.84 g/mol This compound is known for its unique structure, which includes an imidazolidine-2,4-dione core, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of ethyl isocyanate with phenylhydrazine to form an intermediate, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the imidazolidine-2,4-dione core may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrrolopyrazine derivatives: Exhibits antimicrobial and anti-inflammatory properties.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione is unique due to its combination of an imidazolidine-2,4-dione core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N4O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-ethyl-3-(2-oxo-2-piperazin-1-ylethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H22N4O3/c1-2-17(13-6-4-3-5-7-13)15(23)21(16(24)19-17)12-14(22)20-10-8-18-9-11-20/h3-7,18H,2,8-12H2,1H3,(H,19,24) |
InChI Key |
KNKSKCVVAJDIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)N2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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